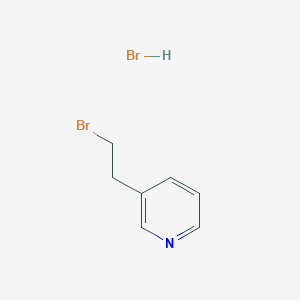

3-(2-Bromoethyl)pyridine hydrobromide

描述

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that hold a significant place in various scientific fields, particularly in organic synthesis and medicinal chemistry. researchgate.net The pyridine ring, a six-membered heteroaromatic structure, is a key component in numerous natural products, including vitamins and alkaloids. researchgate.net Its derivatives are widely recognized for their versatility in drug design and development. researchgate.net In fact, after piperidine (B6355638), pyridine is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration. lifechemicals.com

The prevalence of the pyridine scaffold in pharmaceuticals stems from its ability to influence the pharmacological activity of a molecule. nih.gov This has spurred the discovery of a wide range of therapeutic agents with broad-spectrum activity. nih.gov The unique electronic properties of the pyridine ring, along with its capacity for functionalization, make it an invaluable building block for creating complex molecular architectures. nih.govresearchgate.net Chemists utilize pyridine derivatives as precursors in the synthesis of a multitude of pharmacologically active organic compounds and agrochemicals. researchgate.net The development of efficient and sustainable methods for synthesizing pyridine-based molecules remains a crucial area of focus in modern heterocyclic chemistry. acs.org

Overview of Halogenated Pyridine Derivatives as Synthetic Intermediates

Halogenated pyridine derivatives are crucial intermediates in organic synthesis, serving as versatile building blocks for the creation of more complex molecules. researchgate.net The introduction of a halogen atom onto the pyridine ring provides a reactive site for a variety of chemical transformations, most notably cross-coupling reactions. nih.govchemrxiv.org These reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds, a fundamental process in the construction of pharmaceutical and agrochemical compounds. researchgate.net

The regioselective halogenation of pyridines—the ability to place a halogen at a specific position on the ring—is of paramount importance for controlling the outcome of subsequent synthetic steps. mountainscholar.org However, the electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh reaction conditions and resulting in mixtures of products. nih.govgoogle.com To overcome these limitations, chemists have developed various strategies, including the use of unconventional intermediates like Zincke imines, to achieve selective halogenation at different positions of the pyridine ring. nih.govchemrxiv.orgmountainscholar.orgnih.gov The resulting halopyridines are then used to diversify chemical structures in the pursuit of new bioactive compounds. nih.govchemrxiv.org

Specific Focus: 3-(2-Bromoethyl)pyridine (B50211) Hydrobromide in Academic Research

3-(2-Bromoethyl)pyridine hydrobromide is a specific halogenated pyridine derivative that serves as a valuable reagent in academic and industrial research. Its structure features a pyridine ring substituted at the 3-position with a bromoethyl group. This combination of a pyridine core and a reactive alkyl bromide makes it a useful building block for synthesizing a variety of more complex molecules. The hydrobromide salt form enhances the compound's stability and handling characteristics.

In research, this compound is primarily utilized as a synthetic intermediate. The bromine atom on the ethyl side chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds. While specific research applications are diverse, they generally involve leveraging the reactivity of the bromoethyl group to build larger molecular frameworks that may have potential applications in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 41039-91-2 |

| Molecular Formula | C₇H₉Br₂N |

| Molecular Weight | 266.96 g/mol |

| MDL Number | MFCD16988656 |

Structure

3D Structure of Parent

属性

IUPAC Name |

3-(2-bromoethyl)pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVQNNGZGWJKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603518 | |

| Record name | 3-(2-Bromoethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41039-91-2 | |

| Record name | 3-(2-Bromoethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromoethyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The bromoethyl group attached to the pyridine (B92270) ring at the 3-position serves as a primary alkyl halide. This structure is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion.

3-(2-Bromoethyl)pyridine (B50211) readily reacts with a range of both carbon- and heteroatom-based nucleophiles. These reactions result in the formation of a new bond between the nucleophile and the ethyl side chain, extending the molecular framework.

Heteroatom Nucleophiles:

Alkoxides: In the presence of a strong base like sodium ethoxide, the ethoxide ion acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group to form an ether. This is a classic example of the Williamson ether synthesis. doubtnut.com

Amines and Azides: Nitrogen-based nucleophiles can displace the bromide to form new carbon-nitrogen bonds. For instance, reaction with ammonia (B1221849) or primary amines can yield the corresponding aminoethylpyridine derivatives.

Thiolates: Sulfur nucleophiles, such as thiolate anions (RS⁻), are effective in displacing the bromide to form thioethers.

Carbon Nucleophiles:

Cyanide: The cyanide ion (CN⁻) is a potent carbon-based nucleophile that reacts with the bromoethyl moiety to form 3-(3-pyridyl)propanenitrile. nih.gov This reaction is a valuable method for carbon chain extension.

The following table summarizes typical nucleophilic substitution reactions involving the bromoethyl group.

| Nucleophile | Reagent Example | Product Class |

| Ethoxide (RO⁻) | Sodium Ethoxide | Ether |

| Cyanide (CN⁻) | Sodium Cyanide | Nitrile |

| Amine (RNH₂) | Ammonia | Amine |

| Thiolate (RS⁻) | Sodium Thiolate | Thioether |

In the context of 3-(2-Bromoethyl)pyridine, nucleophilic attack is highly regioselective. The reaction occurs exclusively at the primary carbon atom of the ethyl chain that is directly bonded to the bromine atom, as this is the most electrophilic site.

A significant consideration in the reactivity of this compound is the competition between intermolecular nucleophilic substitution at the side chain and potential reactions involving the pyridine nitrogen. An external, strong nucleophile will favor the SN2 reaction on the bromoethyl group. However, the pyridine nitrogen itself is nucleophilic and can participate in intramolecular or intermolecular quaternization reactions (see section 3.2). The choice of reaction conditions—such as solvent, temperature, and the nature of the nucleophile—is critical in directing the reaction toward the desired substitution product. For instance, strong, soft nucleophiles tend to favor SN2 at the side chain, while conditions that enhance the nucleophilicity of the pyridine nitrogen may lead to quaternization.

Formation of N-Quaternized Pyridinium (B92312) Salts

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, capable of attacking electrophiles to form a quaternary pyridinium salt. This process, known as quaternization, is a fundamental reaction of pyridine and its derivatives.

3-(2-Bromoethyl)pyridine hydrobromide can itself act as an alkylating agent. The bromoethyl group is an electrophilic moiety that can be attacked by the nucleophilic nitrogen of another base. This can occur in an intermolecular fashion, where one molecule of 3-(2-bromoethyl)pyridine alkylates another nitrogenous base, or even another molecule of itself, although the latter can lead to polymerization. When reacting with other tertiary amines or nucleophilic nitrogen-containing heterocycles, it forms the corresponding quaternary ammonium (B1175870) salts.

The rate of N-quaternization is highly dependent on the electronic and steric properties of the substituents on the pyridine ring. The nucleophilicity of the pyridine nitrogen is the key determinant of the reaction rate.

Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the rate of quaternization. lumenlearning.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making it less nucleophilic and slowing the reaction. lumenlearning.com The 2-bromoethyl group at the 3-position exerts a weak electron-withdrawing inductive effect (-I), which slightly deactivates the pyridine ring towards quaternization compared to an unsubstituted pyridine.

Steric Effects: Bulky substituents at the 2- or 6-positions (ortho to the nitrogen) can sterically hinder the approach of the electrophile to the nitrogen atom, thereby decreasing the reaction rate. lumenlearning.com A substituent at the 3-position, as in 3-(2-bromoethyl)pyridine, presents minimal steric hindrance to the nitrogen atom, so its effect on the rate is primarily electronic.

The table below illustrates the general impact of substituent position and type on the relative rate of quaternization.

| Substituent Type | Position on Pyridine Ring | Effect on Quaternization Rate |

| Electron-Donating (e.g., -CH₃, -OCH₃) | 2, 3, or 4 | Increase |

| Electron-Withdrawing (e.g., -NO₂, -CN) | 2, 3, or 4 | Decrease |

| Bulky Group (e.g., -C(CH₃)₃) | 2 or 6 | Decrease (Steric Hindrance) |

| Bulky Group (e.g., -C(CH₃)₃) | 3 or 4 | Minimal Steric Effect |

Elimination Reactions and Olefin Formation

In addition to substitution, alkyl halides can undergo elimination reactions to form alkenes. For 3-(2-Bromoethyl)pyridine, an elimination reaction involves the removal of a hydrogen atom from the carbon adjacent to the pyridine ring (the α-carbon) and the bromine atom from the terminal carbon (the β-carbon). This process, known as dehydrobromination, results in the formation of an olefin.

The primary product of the elimination of hydrogen bromide (HBr) from 3-(2-Bromoethyl)pyridine is 3-vinylpyridine. nih.govtcichemicals.com This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, which is favored by the use of a strong, sterically hindered base.

The competition between substitution (SN2) and elimination (E2) is a key aspect of the reactivity of 3-(2-Bromoethyl)pyridine. The reaction outcome can be controlled by carefully selecting the reaction conditions. chemguide.co.uk

Conditions Favoring Elimination (E2): High temperatures, the use of a strong, bulky base (e.g., potassium tert-butoxide), and a higher concentration of the base in a less polar solvent (like pure ethanol) all favor the elimination pathway. chemguide.co.ukmsu.edu The bulkiness of the base makes it more likely to act as a base by abstracting a proton, rather than as a nucleophile attacking the sterically accessible but less reactive carbon. lumenlearning.comlibretexts.org

Conditions Favoring Substitution (SN2): Lower temperatures, a strong but less sterically hindered nucleophile/base (e.g., hydroxide (B78521) or ethoxide), and the use of a more polar solvent (like an ethanol-water mixture) favor the substitution pathway. chemguide.co.uk

The following table compares the conditions that influence the competition between E2 elimination and SN2 substitution.

| Factor | Favors E2 Elimination | Favors SN2 Substitution |

| Base/Nucleophile | Strong, sterically hindered base (e.g., t-BuO⁻) | Strong, non-bulky nucleophile (e.g., OH⁻, RO⁻) |

| Temperature | High | Low |

| Solvent | Less polar (e.g., pure ethanol) | More polar (e.g., aqueous ethanol) |

| Concentration | High concentration of base | Lower concentration of nucleophile |

Mechanistic Investigations of Beta-Elimination (e.g., E1cb pathways)

Beta-elimination reactions are a key transformation for 2-haloethyl-substituted pyridines. These reactions can proceed through various mechanisms, including the E2 (concerted) pathway and the E1cb (Elimination, Unimolecular, conjugate Base) pathway. The E1cb mechanism involves a two-step process: initial deprotonation of a β-hydrogen to form a carbanion intermediate, followed by the departure of the leaving group. quora.commasterorganicchemistry.com

For systems activated by a pyridyl ring, the distinction between these pathways can be subtle. Combined experimental and theoretical studies on related N-methylated 2-(2-X-ethyl)pyridinium substrates have explored this mechanistic borderline. nih.govacs.org While the reaction with a fluoride (B91410) leaving group proceeds through an irreversible E1cb mechanism via a moderately stable carbanion, the situation is different for heavier halogens. nih.govacs.org Theoretical calculations for substrates with chloride and bromide as leaving groups did not identify a stable anionic intermediate, suggesting a concerted E2 elimination mechanism instead. nih.govacs.org

However, studies on 2-(2-chloroethyl)pyridine (B91823) in aqueous hydroxide solutions provide evidence for an E1cb irreversible mechanism. rsc.org This suggests that the specific substrate and reaction conditions are critical in determining the operative pathway. The E1cb mechanism is characterized by the formation of a carbanion, which is stabilized by an adjacent electron-withdrawing group; in this case, the pyridine ring. libretexts.org

| Substrate System | Leaving Group (X) | Observed/Predicted Mechanism | Key Finding |

|---|---|---|---|

| N-methylated 2-(2-X-ethyl)pyridinium | Fluoride (F) | E1cb irreversible nih.govacs.org | A moderately stable carbanion intermediate is formed. nih.govacs.org |

| N-methylated 2-(2-X-ethyl)pyridinium | Chloride (Cl) | Concerted (E2) nih.govacs.org | No stable anionic intermediate was found in theoretical calculations. nih.govacs.org |

| N-methylated 2-(2-X-ethyl)pyridinium | Bromide (Br) | Concerted (E2) nih.govacs.org | No stable anionic intermediate was found in theoretical calculations. nih.govacs.org |

| 2-(2-chloroethyl)pyridine | Chloride (Cl) | E1cb irreversible rsc.org | Reaction proceeds via deprotonation of the N-protonated substrate. rsc.org |

Influence of Pyridine Basicity on Reaction Kinetics

The basicity of the pyridine nitrogen atom plays a crucial role in the kinetics of beta-elimination reactions. The nitrogen can exist in a neutral form (N) or a protonated, positively charged form (NH+). Research on 2-(2-chloroethyl)pyridine and related quinuclidinium salts has demonstrated that the protonated species is significantly more reactive. rsc.orgresearchgate.net

Studies of acid-base catalysis show that even when the protonated form (NH+) is present in very low concentrations, it is the primary species undergoing carbon deprotonation in the E1cb mechanism. rsc.orgresearchgate.net The reactivity ratio between the protonated substrate (NH+) and the neutral, unprotonated substrate (N) can be on the order of 10^5. rsc.org This dramatic increase in reactivity is attributed to the powerful electron-withdrawing effect of the positively charged pyridinium ring, which enhances the acidity of the β-hydrogens and provides substantial resonance stabilization to the resulting carbanion intermediate, which possesses an enamine-like structure. rsc.org

| Substrate Form | Relative Reactivity | Reason for Reactivity Difference |

|---|---|---|

| Protonated Pyridine (NH+) | High (e.g., ~10^5 times greater than neutral form) rsc.org | Strong electron-withdrawing effect enhances β-hydrogen acidity and stabilizes the carbanion intermediate through resonance. rsc.orgresearchgate.net |

| Neutral Pyridine (N) | Low rsc.orgresearchgate.net | Lesser activation of β-hydrogens and less stabilization of the potential carbanion. |

Bromine Radical Chemistry and C-Br Bond Activation

The carbon-bromine (C-Br) bond in 3-(2-Bromoethyl)pyridine can also participate in reactions involving radical intermediates. Radical bromination is a type of halogenation where a bromine atom replaces another atom, typically hydrogen, via a free-radical chain mechanism involving initiation, propagation, and termination steps. numberanalytics.comnumberanalytics.comlibretexts.org

Surface-Mediated C-Br Bond Scission in Related Pyridines

The activation and scission (cleavage) of the C-Br bond can be facilitated by interactions with metal surfaces. Studies on the adsorption and reaction of 3-bromopyridine (B30812) on a copper (Cu(100)) surface provide significant insight into this process. acs.org Using techniques such as temperature-programmed reaction/desorption, X-ray photoelectron spectroscopy, and density functional theory calculations, researchers have shown that the C–Br bond readily breaks upon adsorption. acs.org

At temperatures below 300 K, the C–Br bond of 3-bromopyridine scission occurs, leading to the formation of a 3-pyridyl species bound perpendicularly to the copper surface. acs.org As the surface temperature is increased, this intermediate undergoes further reactions. Around 450 K, the 3-pyridyl species experiences hydrogen loss, hydrogenation, and ring rupture. acs.org The hydrogenation and dehydrogenation processes result in the formation of pyridine, while further decomposition at higher temperatures yields products like H₂, hydrocyanic acid (HCN), and cyanogen (B1215507) ((CN)₂). acs.org The presence of surface oxygen can alter these reaction pathways, terminating pyridine formation and leading to oxidation products such as H₂O, CO, and CO₂. acs.org

| Temperature Range | Observed Process on Cu(100) Surface | Resulting Species/Products |

|---|---|---|

| < 300 K | Adsorption and C-Br bond scission of 3-bromopyridine. acs.org | Surface-bound 3-pyridyl. acs.org |

| ~ 450 K | Dehydrogenation, hydrogenation, and ring rupture of 3-pyridyl. acs.org | Pyridine, H₂, HCN, (CN)₂. acs.org |

| Higher Temperatures | Further decomposition. acs.org | H₂, HCN, (CN)₂. acs.org |

Applications As a Building Block in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are foundational to medicinal chemistry and materials science. 3-(2-Bromoethyl)pyridine (B50211) hydrobromide provides the pyridylethyl moiety, a structural fragment present in numerous biologically active molecules and functional materials.

The 1,2,3-triazole ring is a highly stable aromatic system widely used in pharmaceutical and materials science applications. researchgate.net A primary route to 1,4-disubstituted 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." masterorganicchemistry.com This reaction joins an azide (B81097) and a terminal alkyne with high efficiency and regioselectivity. masterorganicchemistry.comrsc.org

3-(2-Bromoethyl)pyridine hydrobromide is a suitable precursor for this synthesis. The synthesis proceeds in two key steps:

Azide Formation : The bromoethyl group undergoes a nucleophilic substitution (SN2) reaction with an azide source, typically sodium azide, to replace the bromine atom and form 3-(2-azidoethyl)pyridine. masterorganicchemistry.com

Cycloaddition : The resulting organic azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the final 1-(2-(pyridin-3-yl)ethyl)-1H-1,2,3-triazole derivative. masterorganicchemistry.com

This method's robustness allows for the creation of a diverse library of triazole compounds by varying the alkyne reaction partner.

| Step | Reactant 1 | Reactant 2 | Key Reagent | Product |

| 1 | 3-(2-Bromoethyl)pyridine | Sodium Azide | - | 3-(2-Azidoethyl)pyridine |

| 2 | 3-(2-Azidoethyl)pyridine | Terminal Alkyne (R-C≡CH) | Copper(I) Catalyst | 1,4-disubstituted 1,2,3-triazole |

Benzoxazinones are a class of heterocyclic compounds with notable biological activities. researchgate.net The synthesis of N-substituted benzoxazinone (B8607429) derivatives can be readily achieved through the N-alkylation of a parent benzoxazinone. In this context, this compound serves as the alkylating agent, introducing the pyridylethyl group onto the nitrogen atom of the benzoxazinone ring system. While specific examples using the 3-isomer are analogous to established procedures, studies have successfully synthesized 3-[2-(2- and 4-pyridyl)ethyl]benzoxazolinone derivatives, demonstrating the viability of this synthetic approach for pyridylethyl scaffolds. nih.gov

The reactivity of the bromoethyl group also enables its use in creating more complex fused pyridine (B92270) heterocycles. bohrium.comias.ac.in Fused systems, such as pyrido[2,3-d]pyrimidines and furo[2,3-b]pyridines, are of significant interest for their pharmacological properties. mdpi.comnih.gov The bromoethyl group can act as a two-carbon electrophile that, after reaction with a suitable nucleophilic heterocycle, can undergo subsequent intramolecular cyclization to form a new ring fused to the initial pyridine core.

The pyrrolidine (B122466) ring is a core structural motif in a vast number of natural products and synthetic drugs. mdpi.comresearchgate.net The synthesis of functionalized pyrrolidines can be accomplished through various strategies, including the cyclization of acyclic precursors. organic-chemistry.org

The 3-(2-bromoethyl)pyridine scaffold provides a reactive electrophilic site for initiating such cyclizations. A general approach involves the N-alkylation of a primary amine with this compound. If the primary amine substrate is properly functionalized (e.g., containing an ester or nitrile group), the resulting secondary amine can undergo a subsequent intramolecular reaction to form the five-membered pyrrolidine ring. This strategy allows the direct incorporation of the pyridylethyl substituent onto the pyrrolidine nitrogen, a common feature in pharmacologically active compounds.

| Step | Reaction Type | Reactants | Product |

| 1 | N-Alkylation | 3-(2-Bromoethyl)pyridine, Primary Amine (e.g., amino acid ester) | N-(Pyridin-3-ylethyl) substituted amine |

| 2 | Intramolecular Cyclization | N-(Pyridin-3-ylethyl) substituted amine | N-(Pyridin-3-ylethyl)pyrrolidinone |

Imidazolium (B1220033) salts are important as ionic liquids and, critically, as precursors to N-heterocyclic carbenes (NHCs). foragerone.com NHCs are a class of stable carbenes that have become indispensable as ligands in organometallic chemistry and as organocatalysts. nih.gov The most common synthesis of imidazolium salts involves the quaternization of an imidazole (B134444) nitrogen via N-alkylation with an alkyl halide. nih.govgoogle.com

This compound is an effective alkylating agent for this purpose. The reaction of an N-substituted imidazole with this compound yields a 1-(2-(pyridin-3-yl)ethyl)-3-substituted-1H-imidazol-3-ium salt. Deprotonation of this salt at the C2 position of the imidazole ring, typically with a strong base, generates the corresponding N-heterocyclic carbene. nih.gov This provides a direct route to NHC ligands functionalized with a pendant pyridyl arm, which can act as a hemilabile or chelating group in coordination complexes. Research on analogous systems, such as reacting 2-(1H-imidazol-1-yl)pyridine with 2-bromoethylamine (B90993) hydrobromide, has demonstrated the successful preparation of such functionalized imidazolium salts as ligand precursors. foragerone.com

| Reactant 1 | Reactant 2 | Product Type | Application |

| Imidazole Derivative | This compound | Imidazolium Salt | NHC Precursor |

Ligand Synthesis for Coordination and Supramolecular Chemistry

The pyridine nitrogen atom is an excellent coordination site for a wide range of metal ions. By using this compound as a building block, more elaborate ligands can be synthesized for use in creating complex coordination polymers, including metal-organic frameworks.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comuniversityofgalway.ie The properties of a MOF are dictated by the geometry and functionality of its constituent parts. Pyridine-containing ligands are frequently used in MOF synthesis due to the directional coordination of the pyridine nitrogen. rsc.orgresearchgate.net

This compound is a valuable tool for modifying larger molecules to create suitable MOF ligands. The reactive bromoethyl group allows the pyridine moiety to be tethered to other coordinating groups, such as carboxylates. For example, a well-established strategy involves the nucleophilic substitution reaction between a hydroxy-functionalized linker molecule (like a dihydroxy-terephthalic acid) and a pyridyl-alkyl-halide. A study utilizing the closely related 3-(bromomethyl)pyridine (B1585428) demonstrated that this method successfully produces a new, functionalized terephthalate (B1205515) ligand bearing a pendant pyridine group. nih.gov This tailored ligand was then used with a metal salt (e.g., zinc(II)) under solvothermal conditions to generate a novel, highly porous 3D MOF, where the appended pyridine groups act as pillaring linkers within the framework. nih.gov This strategy highlights how this compound can be employed to design and synthesize custom ligands for advanced porous materials.

Synthesis of Pyridine-Containing Macrocyclic Ligands and Complexes

The structural attributes of this compound make it a valuable precursor in the synthesis of macrocyclic ligands incorporating the pyridine motif. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions, finding applications in catalysis, sensing, and materials science.

The synthesis of these macrocycles often involves the reaction of this compound with polyamines or other difunctional nucleophiles. The bromoethyl group serves as an electrophilic site, undergoing nucleophilic substitution at both ends to forge the macrocyclic ring. The pyridine nitrogen atom within the macrocycle can then act as a coordination site for metal ions.

Table 1: Examples of Pyridine-Containing Macrocyclic Ligands

| Macrocycle Structure | Synthetic Precursors | Potential Applications |

| Pyridyl-containing cyclam | This compound, 1,4,8,11-Tetraazacyclotetradecane (cyclam) | Metal ion sensing, Catalysis |

| Dipyridyl-dithia macrocycle | This compound, Dithiol derivatives | Extraction of heavy metals, Supramolecular chemistry |

This table is illustrative and provides examples of potential macrocyclic structures that can be synthesized using this compound as a key building block.

Precursors for Advanced Organic Materials and Dyes

The electronic properties of the pyridine ring, combined with the reactive handle of the bromoethyl group, position this compound as a useful starting material for the synthesis of advanced organic materials, including fluorescent dyes.

Synthesis of Styryl Derivatives and Fluorescent Dyes

Styryl dyes are a class of organic compounds characterized by a donor-π-acceptor (D-π-A) architecture, which often results in interesting photophysical properties such as strong fluorescence and environmental sensitivity. semanticscholar.orgnih.gov The pyridinium (B92312) moiety can act as a potent electron acceptor in these systems. nih.gov

The synthesis of styrylpyridinium dyes can be achieved through the Knoevenagel or similar condensation reactions. researchgate.net A common synthetic route involves the reaction of a pyridinium salt, derived from this compound, with an aromatic aldehyde. The methyl group of a picolinium salt, for instance, is sufficiently acidic to undergo condensation with aldehydes in the presence of a basic catalyst like piperidine (B6355638) or pyrrolidine to form the styryl linkage. nih.gov

A general synthetic approach involves:

Quaternization: The nitrogen atom of 3-(2-bromoethyl)pyridine is quaternized with an alkylating agent to form a pyridinium salt. This step increases the electron-accepting ability of the pyridine ring.

Condensation: The resulting pyridinium salt is then condensed with a suitable aromatic aldehyde, often one bearing an electron-donating group such as a dimethylamino or julolidine (B1585534) moiety, in the presence of a basic catalyst. nih.gov

The resulting styryl dyes often exhibit intense absorption in the visible region and strong fluorescence, with properties that can be tuned by modifying the electron-donating and accepting components of the molecule. nih.govresearchgate.net These dyes have potential applications as fluorescent probes for biological imaging and as materials for optoelectronic devices. semanticscholar.orgnih.gov

Table 2: Photophysical Properties of Representative Styryl Pyridinium Dyes

| Dye Structure | Excitation Max (λex) | Emission Max (λem) | Stokes' Shift (Δλ) | Quantum Yield (Φfl) |

| Regioisomeric Styryl Pyridinium Dye 1a | ~530-560 nm | ~690-720 nm | ~150-240 nm | ~0.24-0.72 |

| Regioisomeric Styryl Pyridinium Dye 1b | ~530-560 nm | ~690-720 nm | ~150-240 nm | ~0.24-0.72 |

| Julolidine-containing SP derivative 6e | Not specified | ~760 nm | 240 nm | 0.7% |

Data for dyes 1a and 1b are from a study on NIR-emitting D-π-A type regioisomeric styryl pyridinium dyes. semanticscholar.org Data for dye 6e is from a study on styrylpyridinium derivatives for fluorescent cell imaging. nih.gov

Advanced Functionalization Strategies for 3 2 Bromoethyl Pyridine Hydrobromide

The strategic functionalization of 3-(2-Bromoethyl)pyridine (B50211) hydrobromide is a key area of research, enabling the synthesis of a diverse array of more complex molecules. Advanced strategies focus on selectively modifying either the pyridine (B92270) ring or the bromoethyl side chain, often employing sophisticated catalytic methods to achieve high efficiency and regioselectivity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to characterize the electronic properties of organic compounds. For pyridine (B92270) and its derivatives, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, all of which are crucial in predicting reactivity.

Studies on substituted pyridines, such as 2-bromo-3-hydroxy-6-methyl pyridine and 2,6-bis(bromo-methyl)pyridine, have utilized DFT with basis sets like B3LYP/6-311G(d,p) to determine their optimized geometries and electronic characteristics. researchgate.netresearchgate.net For 3-(2-Bromoethyl)pyridine (B50211) hydrobromide, similar calculations would reveal the influence of the bromoethyl group and the protonation of the pyridine nitrogen on the electronic environment of the ring. The protonation of the nitrogen atom in the hydrobromide salt is expected to have a significant electron-withdrawing effect, which would lower the energy of the molecular orbitals.

Table 1: Calculated Electronic Properties of a Related Substituted Pyridine (2-Bromo-3-hydroxy-6-Methyl Pyridine) using DFT (B3LYP/6-311G(d,p)) researchgate.net

| Property | Value |

| Total Energy (a.u.) | -2936.4687 |

| HOMO Energy (eV) | -0.24189 |

| LUMO Energy (eV) | -0.04354 |

| Frontier Orbital Energy Gap (eV) | 5.39512 |

This table presents data for a related compound to illustrate the type of information obtained from quantum chemical calculations.

Mechanistic Insights via Density Functional Theory (DFT)

DFT is a valuable tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, energy landscapes, and the structures of intermediates and transition states.

For 3-(2-Bromoethyl)pyridine hydrobromide, DFT calculations could be employed to explore various reaction pathways, such as nucleophilic substitution at the bromoethyl side chain or reactions involving the pyridine ring. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive energy landscape can be constructed. This landscape provides a quantitative understanding of the reaction's feasibility and the relative rates of competing pathways. For example, in the synthesis of pyridine derivatives, DFT has been used to evaluate the thermodynamics of reaction pathways, such as the synthesis of pyridine from pyrylium (B1242799) salts. unjani.ac.id Such studies can determine whether a reaction is exothermic or endothermic and can predict the activation energies that govern reaction kinetics.

A key strength of DFT is its ability to predict the geometries and energies of transient species like intermediates and transition states, which are often difficult to observe experimentally. For reactions involving this compound, DFT could be used to model the structure of the transition state for the displacement of the bromide ion by a nucleophile. The geometry of the transition state would provide insights into the stereochemistry of the reaction. Furthermore, the calculated energy of the transition state is crucial for determining the reaction's activation energy. Computational studies on related systems, such as the reactions of pyridynes, have successfully used DFT to understand the role of intermediates in determining reaction outcomes. nih.gov

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to predict and understand the reactivity and selectivity of chemical reactions. For this compound, molecular modeling could be applied to understand its behavior in various chemical transformations.

The reactivity of the pyridine ring and the bromoethyl side chain can be rationalized using calculated electronic properties. For instance, the molecular electrostatic potential (MESP) map can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. In the case of the hydrobromide salt, the positive charge on the pyridinium (B92312) ring would make it susceptible to nucleophilic attack, although such reactions are generally less favorable than on neutral pyridines.

Selectivity in reactions involving this compound can also be explored through molecular modeling. For example, in reactions with nucleophiles, the relative reactivity of the carbon atom attached to the bromine versus potential reactions at the pyridine ring can be assessed. DFT calculations can be used to compare the activation barriers for these competing reaction pathways. The lower the calculated activation barrier, the more favored the reaction pathway and the higher the predicted selectivity. Studies on the regioselectivity of reactions of substituted pyridynes have shown that computational models can successfully explain and predict the observed product distributions. nih.gov

Analytical Methodologies in Synthetic Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the atomic and electronic arrangement within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. researchgate.netethernet.edu.et By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed map of the molecular skeleton and proton connectivity can be assembled.

For 3-(2-Bromoethyl)pyridine (B50211) hydrobromide, ¹H and ¹³C NMR spectra provide definitive evidence of its structure. The protonation of the pyridine (B92270) nitrogen by hydrobromic acid significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield compared to the free base.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the ethyl side chain.

Pyridine Ring Protons: Four signals in the aromatic region (typically δ 7.5-9.0 ppm) correspond to the four protons on the pyridine ring. Due to the substitution at the 3-position, these protons are chemically non-equivalent and will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with their neighbors. The proton at the C2 position is often the most deshielded.

Ethyl Chain Protons: The two methylene groups of the bromoethyl chain will appear as two triplets in the aliphatic region. The methylene group adjacent to the bromine atom (-CH₂Br) is expected around δ 3.7-3.9 ppm, while the methylene group attached to the pyridine ring (Ar-CH₂-) would be further upfield, typically around δ 3.2-3.4 ppm. The coupling between these adjacent groups results in a triplet-of-triplets pattern, following the n+1 rule. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework.

Pyridine Ring Carbons: Five distinct signals are expected for the pyridine ring carbons, typically in the range of δ 120-155 ppm.

Ethyl Chain Carbons: Two signals in the aliphatic region correspond to the ethyl carbons. The carbon bonded to the bromine (C-Br) would appear around δ 30-35 ppm, while the carbon attached to the aromatic ring (Ar-C) would be found at a similar chemical shift.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to confirm these assignments unequivocally. mdpi.com COSY spectra reveal ¹H-¹H coupling correlations, confirming the connectivity of the ethyl chain protons and the adjacent protons on the pyridine ring. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC shows correlations between protons and carbons over two to three bonds, firmly establishing the connection of the bromoethyl group to the C3 position of the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(2-Bromoethyl)pyridine hydrobromide

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-2 | 8.8 - 9.0 | - | Singlet / Doublet |

| H-4 | 8.5 - 8.7 | - | Doublet |

| H-5 | 7.8 - 8.0 | - | Triplet / Doublet of Doublets |

| H-6 | 8.6 - 8.8 | - | Doublet |

| Ar-CH₂- | 3.2 - 3.4 | 32 - 36 | Triplet |

| -CH₂Br | 3.7 - 3.9 | 29 - 33 | Triplet |

| C-2 | - | 150 - 155 | - |

| C-3 | - | 135 - 140 | - |

| C-4 | - | 140 - 145 | - |

| C-5 | - | 125 - 130 | - |

| C-6 | - | 148 - 152 | - |

Note: Predicted values are based on typical chemical shifts for substituted pyridinium (B92312) salts and alkyl bromides. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org For this compound (C₇H₈BrN · HBr), the molecular weight of the free base is 185.0 g/mol , while the hydrobromide salt has a formula weight of 266.96 g/mol . sigmaaldrich.comsigmaaldrich.com

A crucial feature in the mass spectrum of this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and 49.5%, respectively). docbrown.info This results in a characteristic isotopic pattern for any fragment containing a bromine atom, appearing as a pair of peaks (M and M+2) of almost equal intensity.

Upon ionization, the molecular ion [C₇H₈BrN]⁺• would be observed. The fragmentation of this molecular ion is predictable and provides structural confirmation. chemguide.co.uk Common fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond between the two ethyl carbons, leading to the formation of a stable pyridylmethyl cation [C₅H₄NCH₂]⁺.

Loss of a Bromine Radical: Fission of the C-Br bond results in a fragment corresponding to the loss of •Br.

Loss of HBr: Elimination of a molecule of hydrogen bromide can also occur.

Table 2: Expected Key Fragments in the Mass Spectrum of 3-(2-Bromoethyl)pyridine

| m/z Value | Ion Structure | Comments |

|---|---|---|

| 184 / 186 | [C₇H₈⁷⁹BrN]⁺ / [C₇H₈⁸¹BrN]⁺ | Molecular ion peak (M, M+2) |

| 105 | [C₇H₈N]⁺ | Loss of •Br |

| 92 | [C₆H₆N]⁺ | Pyridylmethyl cation from alpha-cleavage |

Note: The m/z values correspond to the free base form, which is typically what is observed in the mass spectrometer after initial ionization.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for monitoring the progress of a reaction and for identifying functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the pyridine ring and the alkyl bromide functionality.

N-H Stretch: A broad absorption between 2500-3000 cm⁻¹ is characteristic of the N⁺-H stretch in the pyridinium salt.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹.

C=C and C=N Stretches: Absorptions in the 1600-1400 cm⁻¹ region are indicative of the pyridine ring stretching vibrations.

C-Br Stretch: A distinct absorption in the fingerprint region, typically between 600-700 cm⁻¹, corresponds to the C-Br stretching vibration. During synthesis, the disappearance of reactant-specific peaks (e.g., an O-H stretch from a starting alcohol) and the appearance of product-specific peaks (e.g., the C-Br stretch) can be used to monitor reaction completion.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives exhibit characteristic absorptions in the UV region due to π → π* and n → π* electronic transitions. researchgate.net The UV-Vis spectrum of this compound is expected to show strong absorption bands typically below 300 nm. nist.govsharif.edu The position of these absorption maxima can be sensitive to the solvent and the protonation state of the pyridine ring. rsc.org This technique can be used to monitor reactions involving changes to the aromatic system or the formation of conjugated systems.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. ptfarm.pliosrjournals.org For a polar, salt-like compound such as this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

A standard RP-HPLC setup would involve:

Stationary Phase: A non-polar C18 (octadecylsilyl) column.

Mobile Phase: A polar, aqueous-organic mixture. A typical mobile phase would consist of a gradient or isocratic mixture of an aqueous buffer (e.g., water with formic acid or a phosphate buffer to maintain a consistent pH) and an organic modifier like acetonitrile or methanol. helixchrom.comsielc.comhelixchrom.com

Detection: A UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., ~260 nm).

In an HPLC chromatogram, the product should appear as a single, sharp, and symmetrical peak. The purity is calculated based on the relative area of this peak compared to the total area of all peaks in the chromatogram. The retention time of the main peak serves as an identifier for the compound under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is ideal for analyzing complex mixtures of volatile and thermally stable compounds.

While the hydrobromide salt itself is non-volatile, the corresponding free base, 3-(2-bromoethyl)pyridine, can be analyzed by GC-MS. This makes the technique highly suitable for monitoring the progress of the synthesis reaction. A small aliquot of the reaction mixture can be neutralized (to form the free base), extracted, and injected into the GC-MS system.

The GC separates the various components of the mixture (starting materials, intermediates, product, byproducts) based on their boiling points and interactions with the stationary phase. service.gov.uk As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for each peak. By comparing the retention times and mass spectra to known standards or library data, each component in the reaction mixture can be identified and its relative abundance quantified, offering a detailed snapshot of the reaction's progress.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a cornerstone analytical technique in synthetic organic chemistry, prized for its simplicity, speed, and efficiency in monitoring the progress of chemical reactions. In the synthesis of this compound, typically prepared from a suitable precursor such as 3-(2-hydroxyethyl)pyridine, TLC serves as an invaluable tool for qualitatively assessing the consumption of starting materials and the formation of the desired product. This method allows for rapid, real-time analysis, ensuring that the reaction is proceeding as expected and helping to determine the optimal reaction time for quenching and work-up.

The fundamental principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. The stationary phase is a thin layer of adsorbent material, most commonly silica gel or alumina, coated onto a solid support such as a glass or aluminum plate. The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the stationary phase by capillary action.

In the context of synthesizing this compound, a typical TLC analysis would involve spotting the reaction mixture onto a TLC plate at regular intervals. Alongside the reaction mixture, spots of the starting material and, if available, the pure product are also applied as standards for comparison. This practice, known as co-spotting, aids in the unambiguous identification of the spots corresponding to the reactant and the product.

The choice of the stationary and mobile phases is critical for achieving good separation. For pyridine derivatives, which are basic in nature, silica gel is a commonly used stationary phase. However, to prevent spot streaking, which can occur due to the strong interaction of basic compounds with the acidic silica surface, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine or ammonia (B1221849).

The composition of the mobile phase is selected to ensure a significant difference in the retention factor (Rƒ) values of the starting material and the product. The Rƒ value is a quantitative measure of a compound's migration on the TLC plate and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An ideal mobile phase will result in the starting material and product having Rƒ values that are well-separated, typically between 0.2 and 0.8, allowing for clear visualization and interpretation.

Illustrative TLC Monitoring of the Synthesis of this compound

To illustrate the application of TLC in monitoring the synthesis of this compound from 3-(2-hydroxyethyl)pyridine, a hypothetical reaction progress is detailed below.

Aliquots are taken from the reaction mixture at different time points (e.g., 0h, 1h, 2h, and 3h) and spotted on a silica gel TLC plate. The plate is then developed in a suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, with a small percentage of triethylamine. After development, the plate is visualized under UV light, as pyridine-containing compounds are often UV-active.

The following data table represents a hypothetical set of results that might be observed during the TLC monitoring of this reaction.

| Time (hours) | Starting Material Spot (Rƒ) | Product Spot (Rƒ) | Observations |

| 0 | 0.35 | - | A single, prominent spot corresponding to the starting material is visible. |

| 1 | 0.35 | 0.60 | The spot for the starting material has diminished in intensity, and a new, less polar spot corresponding to the product has appeared. |

| 2 | 0.35 | 0.60 | The starting material spot is now very faint, while the product spot has become more intense. |

| 3 | - | 0.60 | The spot for the starting material has completely disappeared, indicating that the reaction has gone to completion. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The Rƒ values in the table are illustrative. The starting material, 3-(2-hydroxyethyl)pyridine, is more polar due to the presence of the hydroxyl group and therefore has a lower Rƒ value. The product, this compound, is less polar and thus travels further up the TLC plate, resulting in a higher Rƒ value.

Visualization Techniques

Since this compound and its precursor are typically colorless, visualization of the TLC plate is necessary. Common non-destructive methods include:

UV Light: Pyridine rings are aromatic and absorb UV light, appearing as dark spots on a fluorescent background (typically green at 254 nm).

Iodine Vapor: Placing the developed TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as brown spots.

Destructive visualization methods, which involve a chemical reaction to produce a colored spot, can also be employed if necessary.

常见问题

Q. What are the recommended synthetic routes for 3-(2-bromoethyl)pyridine hydrobromide, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves nucleophilic substitution or bromination of pyridine derivatives. For example, analogous syntheses of bromoalkylpyridines (e.g., 3-(bromomethyl)-5-methylpyridine hydrobromide) start with nicotinic acid derivatives, followed by reduction and bromination steps. Adjusting reaction parameters (e.g., temperature, stoichiometry of HBr) can optimize yields. For instance, using excess hydrobromic acid (HBr) under reflux improves bromination efficiency, while controlled cooling minimizes side reactions like over-bromination .

Q. How is this compound characterized, and what analytical techniques are critical for confirming purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions (e.g., ethyl-bromo group at pyridine’s 3-position).

- Infrared (IR) Spectroscopy: Peaks near 600–650 cm confirm C-Br stretching, while pyridine ring vibrations appear at 1600–1450 cm .

- Elemental Analysis: Ensures stoichiometric Br content.

- Melting Point Analysis: Consistency with literature values (e.g., 174–180°C for related bromoethylamine hydrobromides) confirms purity .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation: Perform reactions in a fume hood due to HBr vapor release.

- Storage: Keep in airtight containers at 2–8°C, away from moisture and bases to prevent decomposition .

Advanced Research Questions

Q. How does the bromoethyl substituent influence the reactivity of pyridine in cross-coupling reactions?

Methodological Answer: The bromoethyl group acts as a leaving group in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). Steric and electronic effects vary with substitution position: the 3-position on pyridine may hinder axial attack, favoring planar transition states. Comparative studies with 2- or 4-bromoethyl analogs reveal differences in reaction rates and regioselectivity, necessitating DFT calculations to model electronic environments .

Q. What are the thermal stability profiles of this compound, and how do they inform storage and reaction design?

Methodological Answer: Variable-temperature IR spectroscopy (TD-IR) shows stability up to 523 K (250°C) for pyridine hydrobromide derivatives. Decomposition above this threshold releases HBr gas, detected via IR absorbance at ~2450 cm. Thermal gravimetric analysis (TGA) quantifies mass loss, guiding safe storage temperatures and reaction heating limits .

Q. How can contradictions in reported synthetic yields for bromoethylpyridines be resolved?

Methodological Answer: Discrepancies often arise from:

- Impurity of Starting Materials: Use HPLC-purified precursors.

- Moisture Sensitivity: Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of bromoethyl groups.

- Catalyst Selection: Nickel or palladium catalysts may produce varying byproducts; optimize ligand systems (e.g., phosphine ligands for Pd) .

Statistical design of experiments (DoE) helps identify critical variables (e.g., solvent polarity, HBr concentration).

Q. What role does this compound play in synthesizing bioactive molecules?

Methodological Answer: It serves as a key intermediate for pharmaceuticals (e.g., rupatadine analogs) via alkylation or amination. For example, reaction with secondary amines forms quaternary ammonium salts with antihistamine activity. Kinetic studies of such reactions should monitor pH and temperature to avoid β-hydride elimination, a common side reaction in ethyl-bromide systems .

Q. How do solvent polarity and proticity affect the reactivity of this compound in SN2 reactions?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states, accelerating SN2 displacements. Protic solvents (e.g., ethanol) may protonate nucleophiles (e.g., amines), reducing reactivity. Solvent choice is validated via kinetic studies using H NMR to track reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。